molecular formula C15H13FO2 B1671250 Esflurbiprofen CAS No. 51543-39-6

Esflurbiprofen

Cat. No. B1671250
CAS RN: 51543-39-6
M. Wt: 244.26 g/mol
InChI Key: SYTBZMRGLBWNTM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04398035

Procedure details

In a 200 ml round-bottom flask is placed 15.03 g (~43.7 mmol) of ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate, 62 ml of glacial acetic acid, and 22 ml of 6 N aqueous hydrochloric acid. The mixture is refluxed under nitrogen for 24 hours. On cooling to room temperature, the solution is diluted with 250 ml of water and the mixture is extracted with 4×50 ml of methylene chloride. The combined extracts are washed with 2×100 ml of water and then with 8×40 ml (0.2 N) of aqueous potassium hydroxide solution. Extracts 1-4 are combined, acidified to pH <1 with concentrated hydrochloric acid, and the resulting solution is extracted with 3×50 ml of methylene chloride. The organic extracts are dried over sodium sulfate and concentrated in vacuo to give 7.13 g (38.8% overall) crude flurbiprofen. Extract 5 is backwashed with 3×15 ml methylene chloride, acidified with concentrated hydrochloric acid, and the resulting mixture is extracted with 3×20 ml methylene chloride to give 1.84 g (10.0%) crude flurbiprofen. Fractions 6-8 are combined and the pH is adjusted to ~9.0. After washing with 3×30 ml methylene chloride, the aqueous is acidified with concentrated hydrochloric acid and is then extracted with 3×50 ml of methylene chloride. Drying and concentration of the extracts gives 0.53 g (4.0%) crude flurbiprofen Ib.
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
38.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8](C)([C:14]([O-])=O)[C:9]([O:11]CC)=[O:10])[CH:5]=[CH:4][C:3]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(O)(=O)C.Cl>O>[CH3:14][CH:8]([C:9]([OH:11])=[O:10])[C:6]1[CH:5]=[CH:4][C:3]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)OCC)(C(=O)[O-])C)C1=CC=CC=C1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 ml round-bottom flask is placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 4×50 ml of methylene chloride
WASH
Type
WASH
Details
The combined extracts are washed with 2×100 ml of water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with 3×50 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C=1C=CC(=C(C1)F)C=2C=CC=CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.13 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04398035

Procedure details

In a 200 ml round-bottom flask is placed 15.03 g (~43.7 mmol) of ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate, 62 ml of glacial acetic acid, and 22 ml of 6 N aqueous hydrochloric acid. The mixture is refluxed under nitrogen for 24 hours. On cooling to room temperature, the solution is diluted with 250 ml of water and the mixture is extracted with 4×50 ml of methylene chloride. The combined extracts are washed with 2×100 ml of water and then with 8×40 ml (0.2 N) of aqueous potassium hydroxide solution. Extracts 1-4 are combined, acidified to pH <1 with concentrated hydrochloric acid, and the resulting solution is extracted with 3×50 ml of methylene chloride. The organic extracts are dried over sodium sulfate and concentrated in vacuo to give 7.13 g (38.8% overall) crude flurbiprofen. Extract 5 is backwashed with 3×15 ml methylene chloride, acidified with concentrated hydrochloric acid, and the resulting mixture is extracted with 3×20 ml methylene chloride to give 1.84 g (10.0%) crude flurbiprofen. Fractions 6-8 are combined and the pH is adjusted to ~9.0. After washing with 3×30 ml methylene chloride, the aqueous is acidified with concentrated hydrochloric acid and is then extracted with 3×50 ml of methylene chloride. Drying and concentration of the extracts gives 0.53 g (4.0%) crude flurbiprofen Ib.
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
38.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8](C)([C:14]([O-])=O)[C:9]([O:11]CC)=[O:10])[CH:5]=[CH:4][C:3]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(O)(=O)C.Cl>O>[CH3:14][CH:8]([C:9]([OH:11])=[O:10])[C:6]1[CH:5]=[CH:4][C:3]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)OCC)(C(=O)[O-])C)C1=CC=CC=C1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 ml round-bottom flask is placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 4×50 ml of methylene chloride
WASH
Type
WASH
Details
The combined extracts are washed with 2×100 ml of water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with 3×50 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C=1C=CC(=C(C1)F)C=2C=CC=CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.13 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04398035

Procedure details

In a 200 ml round-bottom flask is placed 15.03 g (~43.7 mmol) of ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate, 62 ml of glacial acetic acid, and 22 ml of 6 N aqueous hydrochloric acid. The mixture is refluxed under nitrogen for 24 hours. On cooling to room temperature, the solution is diluted with 250 ml of water and the mixture is extracted with 4×50 ml of methylene chloride. The combined extracts are washed with 2×100 ml of water and then with 8×40 ml (0.2 N) of aqueous potassium hydroxide solution. Extracts 1-4 are combined, acidified to pH <1 with concentrated hydrochloric acid, and the resulting solution is extracted with 3×50 ml of methylene chloride. The organic extracts are dried over sodium sulfate and concentrated in vacuo to give 7.13 g (38.8% overall) crude flurbiprofen. Extract 5 is backwashed with 3×15 ml methylene chloride, acidified with concentrated hydrochloric acid, and the resulting mixture is extracted with 3×20 ml methylene chloride to give 1.84 g (10.0%) crude flurbiprofen. Fractions 6-8 are combined and the pH is adjusted to ~9.0. After washing with 3×30 ml methylene chloride, the aqueous is acidified with concentrated hydrochloric acid and is then extracted with 3×50 ml of methylene chloride. Drying and concentration of the extracts gives 0.53 g (4.0%) crude flurbiprofen Ib.
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
38.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8](C)([C:14]([O-])=O)[C:9]([O:11]CC)=[O:10])[CH:5]=[CH:4][C:3]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(O)(=O)C.Cl>O>[CH3:14][CH:8]([C:9]([OH:11])=[O:10])[C:6]1[CH:5]=[CH:4][C:3]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)OCC)(C(=O)[O-])C)C1=CC=CC=C1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 ml round-bottom flask is placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 4×50 ml of methylene chloride
WASH
Type
WASH
Details
The combined extracts are washed with 2×100 ml of water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with 3×50 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C=1C=CC(=C(C1)F)C=2C=CC=CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.13 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.